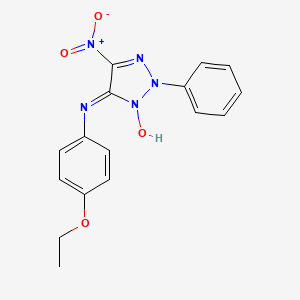![molecular formula C18H25NO5S B4198860 ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4198860.png)
ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylate, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is commonly used in the synthesis of various biologically active molecules due to its ability to protect primary amines.
Mecanismo De Acción
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene acts as a protecting group for primary amines by forming a stable carbamate bond. The protecting group is removed through the hydrolysis of the carbamate bond using an acid such as trifluoroacetic acid (TFA). The removal of the protecting group exposes the primary amine, allowing it to react with other molecules.
Biochemical and Physiological Effects:
ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene has no known biochemical or physiological effects as it is primarily used as a chemical reagent in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is a stable and easy to handle compound that is commonly used as a protecting group for primary amines. The compound is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene has limited use in the protection of secondary amines and has a slower rate of deprotection compared to other protecting groups such as Fmoc.
Direcciones Futuras
There are several future directions for the use of ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene in medicinal chemistry. One potential direction is the development of new synthetic methodologies using ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene as a key reagent. Another potential direction is the use of ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene in the synthesis of new drugs and biologically active molecules. Additionally, there is potential for the development of new protecting groups that offer improved stability and ease of removal compared to ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene.
Conclusion:
In conclusion, ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is a versatile and widely used chemical compound in the field of medicinal chemistry. The compound is primarily used as a protecting group for primary amines due to its stability and ease of removal. ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene has several advantages and limitations for laboratory experiments and has several potential future directions for research and development.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is widely used in the synthesis of various biologically active molecules such as peptides, amino acids, and alkaloids. It is commonly used as a protecting group for primary amines due to its stability and ease of removal. ethyl 1-[3-(benzylsulfonyl)propanoyl]-4-piperidinecarboxylatene is also used in the synthesis of various drugs such as antiviral and anticancer agents. The compound has also been used in the development of new synthetic methodologies.
Propiedades
IUPAC Name |
ethyl 1-(3-benzylsulfonylpropanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-2-24-18(21)16-8-11-19(12-9-16)17(20)10-13-25(22,23)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVBLVLCZWDKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromobenzyl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4198777.png)

![N-(4-methoxyphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4198788.png)

![1-{[6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B4198818.png)
![5-(3-methoxyphenyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4198834.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4198853.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B4198868.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4198872.png)


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4198902.png)
amine hydrochloride](/img/structure/B4198907.png)